7-Isopropyl-1H-indazole-5-carbaldehyde

Description

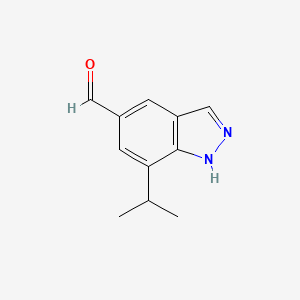

7-Isopropyl-1H-indazole-5-carbaldehyde (CAS 773887-09-5) is a heterocyclic aromatic compound featuring an indazole core substituted with an isopropyl group at position 7 and a carbaldehyde moiety at position 5. Its synthesis involves the reaction of 5-bromo-7-isopropyl-1H-indazole with sodium hydride (NaH) in tetrahydrofuran (THF) under inert nitrogen conditions, yielding the product in 92% efficiency . This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling further derivatization via the reactive aldehyde group.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

7-propan-2-yl-1H-indazole-5-carbaldehyde |

InChI |

InChI=1S/C11H12N2O/c1-7(2)10-4-8(6-14)3-9-5-12-13-11(9)10/h3-7H,1-2H3,(H,12,13) |

InChI Key |

XLDSIJDZYOQBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC2=C1NN=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 1-Isopropyl-1H-indazole-5-carbaldehyde

The positional isomer 1-Isopropyl-1H-indazole-5-carbaldehyde (CAS 1554509-14-6) shares the same carbaldehyde group at position 5 but differs in the placement of the isopropyl group (position 1 instead of 7). This positional variance significantly impacts steric and electronic properties:

- Electronic Effects : The proximity of the isopropyl group to the indazole’s NH group in the 1-position may alter hydrogen-bonding capabilities compared to the 7-isopropyl analog.

This compound is commercially available through suppliers like AiFChem and Ambeed, Inc., highlighting its relevance in medicinal chemistry .

Substituent Variants: Hydroxy-Substituted Indazoles and Indoles

Compounds such as 7-Hydroxyindole and 7-hydroxyquinoline () share the indole/quinoline core but replace the carbaldehyde and isopropyl groups with hydroxyl substituents. Key differences include:

- Polarity : Hydroxy groups enhance hydrophilicity, making these compounds more water-soluble than 7-isopropyl-1H-indazole-5-carbaldehyde.

- Reactivity : The aldehyde group in the target compound allows for nucleophilic additions (e.g., forming Schiff bases), whereas hydroxy-substituted analogs are prone to oxidation or conjugation reactions like sulfation .

Carbaldehyde Derivatives: 7-Indolinecarbaldehyde

7-Indolinecarbaldehyde () features a saturated indoline ring system with a carbaldehyde group at position 6. Compared to the aromatic indazole core of the target compound:

- Ring Saturation : The indoline system may confer greater conformational flexibility, influencing pharmacokinetic properties such as metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.